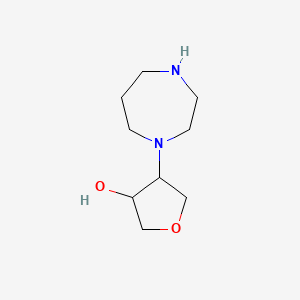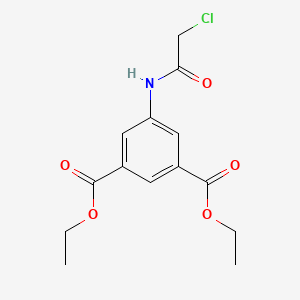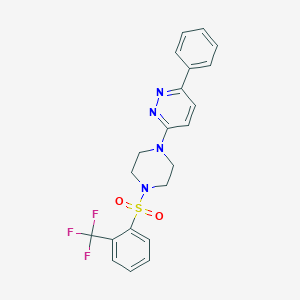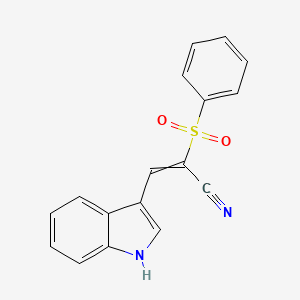
(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural and synthetic compounds . The compound also contains a phenylsulfonyl group and a propenenitrile group .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest for many researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been reported . These compounds are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a planar acrylonitrile group, with dihedral angles between the plane of the acrylonitrile unit and the planes of the benzene and indole ring systems . The molecules are linked into head-to-tail chains that propagate along the b-axis direction by bifurcated N-H⋯O intermolecular hydrogen bonds .Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation process has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is efficient, operationally straightforward, and generally high yielding .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Molecular Structure and Crystallization : Studies on related compounds indicate meticulous structural analysis, demonstrating the planarity of indole rings and the dihedral angle between the phenylsulfonyl group and the indole ring, which is crucial for understanding the compound’s reactivity and crystallization properties (Sonar, Parkin, & Crooks, 2004).
- Synthetic Applications : Research has elucidated synthetic methodologies for related indole derivatives, highlighting their potential in constructing complex molecular frameworks, which could be applicable to the synthesis of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Susanti et al., 2012).
Chemical Properties and Reactions
- Nucleophilic Addition Reactions : The compound’s structural analogs have been studied for their reactivity in nucleophilic addition reactions, offering insights into potential synthetic routes and chemical transformations for “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Pelkey, Barden, & Gribble, 1999).
Biological and Pharmaceutical Applications
- Transition Metal Complexes : The synthesis of new derivatives and their transition metal complexes highlight potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties. These findings suggest avenues for pharmaceutical applications of related compounds, which could extend to “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile” (Qu et al., 2006).
Computational and Theoretical Studies
- Density Functional Theory (DFT) Calculations : Detailed DFT and molecular orbital calculations of derivatives provide insights into the electronic structure and potential reactivity of “(Z)-3-(1H-indol-3-yl)-2-(phenylsulfonyl)-2-propenenitrile.” Such computational studies are essential for predicting reactivity and designing new molecules with desired properties (Mannes, Kaur, Onyango, Gribble, & Jasinski, 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDUJJWMCDGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-3-YL-2-(phenylsulfonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
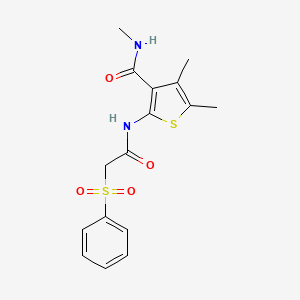


![N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-4-methylaniline](/img/structure/B2798004.png)

amino}-N-methylacetamide](/img/structure/B2798007.png)
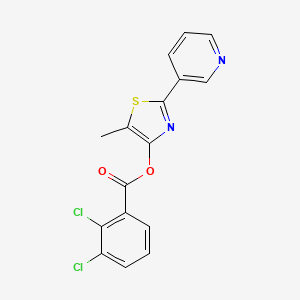
![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)

